molecular formula C12H15F B13122781 1-Cyclopentyl-3-fluoro-5-methylbenzene

1-Cyclopentyl-3-fluoro-5-methylbenzene

Cat. No.: B13122781
M. Wt: 178.25 g/mol
InChI Key: FGQONBPEFQEBND-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-fluoro-5-methylbenzene is an organic compound with the molecular formula C12H15F It is a derivative of benzene, where the benzene ring is substituted with a cyclopentyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-3-fluoro-5-methylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with 3-fluoro-5-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of the intermediates and the need to handle hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-fluoro-5-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in cyclohexane derivatives.

Scientific Research Applications

1-Cyclopentyl-3-fluoro-5-methylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-fluoro-5-methylbenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopentyl group and fluorine atom can influence the compound’s binding affinity and selectivity, while the methyl group may affect its metabolic stability and pharmacokinetics.

Comparison with Similar Compounds

    1-Cyclopentyl-3-chloro-5-methylbenzene: Similar structure but with a chlorine atom instead of fluorine.

    1-Cyclopentyl-3-fluoro-4-methylbenzene: Similar structure but with the methyl group in a different position.

    1-Cyclopentyl-3-fluoro-5-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-Cyclopentyl-3-fluoro-5-methylbenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the cyclopentyl group, fluorine atom, and methyl group imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15F

Molecular Weight

178.25 g/mol

IUPAC Name

1-cyclopentyl-3-fluoro-5-methylbenzene

InChI

InChI=1S/C12H15F/c1-9-6-11(8-12(13)7-9)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

InChI Key

FGQONBPEFQEBND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)C2CCCC2

Origin of Product

United States

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